molecular formula C8H10O5 B7800283 Endothall CAS No. 28874-46-6

Endothall

Cat. No. B7800283
CAS RN: 28874-46-6
M. Wt: 186.16 g/mol
InChI Key: GXEKYRXVRROBEV-UHFFFAOYSA-N
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Description

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide.

Mechanism of Action

Cyclic AMP-dependent protein kinase (PKA) and Ca(2+)-calmodulin dependent protein kinase II (CaMKII)-mediated phosphorylation activate histamine synthesis in nerve endings, but the phosphatases deactivating it had not been studied. In this work we show that the protein phosphatase 2A (PP2A)/protein phosphatase 1 (PP1) inhibitor okadaic acid increases histamine synthesis up to twofold in rat cortical miniprisms containing histaminergic nerve endings. This effect was mimicked by the PP2A/PP1 inhibitor calyculin, but not by the inactive analog 1-norokadaone. Other phosphatase inhibitors like endothall (PP2A), cypermethrin and cyclosporin A (protein phosphatase 2B, PP2B) had much lower effects. The effects of okadaic acid appeared to be mediated by an activation of the histamine synthesizing enzyme, histidine decarboxylase. PKA-mediated activation of histamine synthesis decreased the EC(50) and maximal effects of okadaic acid. On the other hand, CaMKII-mediated activation of histamine synthesis decreased okadaic acid maximal effects, but it increased its EC(50). In conclusion, our results indicate that brain histamine synthesis is subjected to regulation by phosphatases PP2A and PP1, and perhaps also PP2B as well as by protein kinases.
... Protein phosphatase (PP) inhibitors and rat cerebellar glial cells in primary culture /were used/ to investigate the role of PP activity in the ability of glial cells to detoxify exogenously applied hydrogen peroxide (H2O2). The marine toxin okadaic acid (OKA), a potent PP1 and PP2A inhibitor, caused a concentration-dependent degeneration of astrocytes and increased the formation of hydroperoxide radicals significantly. Subtoxic exposures to OKA significantly potentiated toxicity by exogenous H2O2. The concentration of H2O2 that reduced by 50% the survival of astrocytes after 3 hr was estimated at 720+/-40 uM in the absence and 85+/-30 uM in the presence of the toxin. The PP inhibitors calyculin A and endothall also potentiated H2O2 toxicity in cerebellar astrocytes. OKA caused a time-dependent inhibition of both glial catalase and glutathione peroxidase, reducing by approximately 50% the activity of these enzymes after 3 hr, whereas other enzymatic activities remained unaffected. Also, OKA reduced the cellular content of total glutathione and elevated oxidized glutathione to about 25% of total glutathione. OKA-treated astrocytes cleared H2O2 from the incubation medium approximately two times more slowly than control cultures. Our results suggest a prominent role for PP activity in the antioxidant mechanisms protecting astrocytes against damage by H2O2.

properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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InChI

InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)
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InChI Key

GXEKYRXVRROBEV-UHFFFAOYSA-N
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Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C8H10O5
Record name ENDOTHALL
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DSSTOX Substance ID

DTXSID7024081
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Molecular Weight

186.16 g/mol
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Physical Description

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide., Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET]
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Solubility

In water, 1.0X10+5 mg/L at 20 °C, Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28, Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17
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Density

1.431
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Vapor Pressure

1.57X10-10 mm Hg at 24 °C
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Mechanism of Action

Cyclic AMP-dependent protein kinase (PKA) and Ca(2+)-calmodulin dependent protein kinase II (CaMKII)-mediated phosphorylation activate histamine synthesis in nerve endings, but the phosphatases deactivating it had not been studied. In this work we show that the protein phosphatase 2A (PP2A)/protein phosphatase 1 (PP1) inhibitor okadaic acid increases histamine synthesis up to twofold in rat cortical miniprisms containing histaminergic nerve endings. This effect was mimicked by the PP2A/PP1 inhibitor calyculin, but not by the inactive analog 1-norokadaone. Other phosphatase inhibitors like endothall (PP2A), cypermethrin and cyclosporin A (protein phosphatase 2B, PP2B) had much lower effects. The effects of okadaic acid appeared to be mediated by an activation of the histamine synthesizing enzyme, histidine decarboxylase. PKA-mediated activation of histamine synthesis decreased the EC(50) and maximal effects of okadaic acid. On the other hand, CaMKII-mediated activation of histamine synthesis decreased okadaic acid maximal effects, but it increased its EC(50). In conclusion, our results indicate that brain histamine synthesis is subjected to regulation by phosphatases PP2A and PP1, and perhaps also PP2B as well as by protein kinases., ... Protein phosphatase (PP) inhibitors and rat cerebellar glial cells in primary culture /were used/ to investigate the role of PP activity in the ability of glial cells to detoxify exogenously applied hydrogen peroxide (H2O2). The marine toxin okadaic acid (OKA), a potent PP1 and PP2A inhibitor, caused a concentration-dependent degeneration of astrocytes and increased the formation of hydroperoxide radicals significantly. Subtoxic exposures to OKA significantly potentiated toxicity by exogenous H2O2. The concentration of H2O2 that reduced by 50% the survival of astrocytes after 3 hr was estimated at 720+/-40 uM in the absence and 85+/-30 uM in the presence of the toxin. The PP inhibitors calyculin A and endothall also potentiated H2O2 toxicity in cerebellar astrocytes. OKA caused a time-dependent inhibition of both glial catalase and glutathione peroxidase, reducing by approximately 50% the activity of these enzymes after 3 hr, whereas other enzymatic activities remained unaffected. Also, OKA reduced the cellular content of total glutathione and elevated oxidized glutathione to about 25% of total glutathione. OKA-treated astrocytes cleared H2O2 from the incubation medium approximately two times more slowly than control cultures. Our results suggest a prominent role for PP activity in the antioxidant mechanisms protecting astrocytes against damage by H2O2.
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Product Name

Endothall

Color/Form

Cyrstalline, white solid

CAS RN

145-73-3, 28874-46-6
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Record name Endothall
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Record name 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, (1R,2S,3R,4S)-rel-
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Melting Point

Converted to anhydride at 90 °C, Colorless crystals. MP: 144 °C /Endothall monohydrate/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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